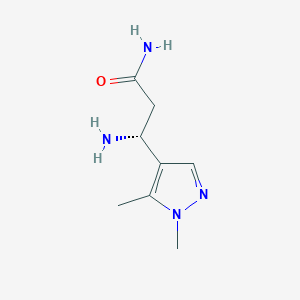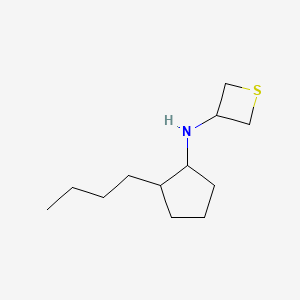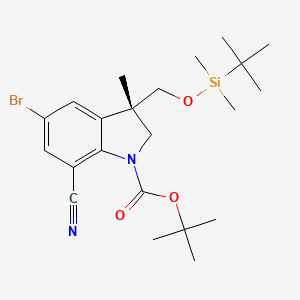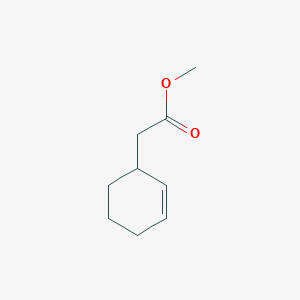
1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a butane-1,3-dione moiety at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole with butane-1,3-dione under acidic or basic conditions. One common method involves the use of acetic acid as a catalyst, where the reactants are heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents like ethanol or methanol can aid in the dissolution of reactants and facilitate the reaction process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the diketone moiety to diols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated or nitro-substituted pyrazoles.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione involves its interaction with various molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. The diketone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar in structure but contains a boronic acid moiety instead of a diketone.
1-Boc-pyrazole-4-boronic acid pinacol ester: Features a Boc-protected pyrazole ring with a boronic acid ester.
Uniqueness: 1-(1-Methyl-1H-pyrazol-5-yl)butane-1,3-dione is unique due to its combination of a pyrazole ring and a diketone moiety, which imparts distinct reactivity and potential for forming metal complexes. This makes it particularly valuable in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1-(2-methylpyrazol-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)5-8(12)7-3-4-9-10(7)2/h3-4H,5H2,1-2H3 |
Clave InChI |
HGSUYJILSIXYCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=CC=NN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
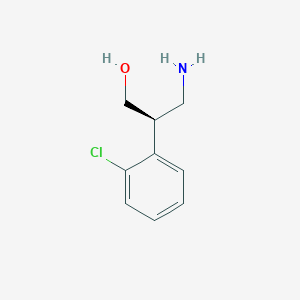

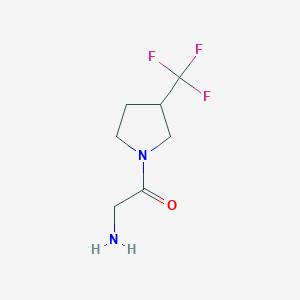
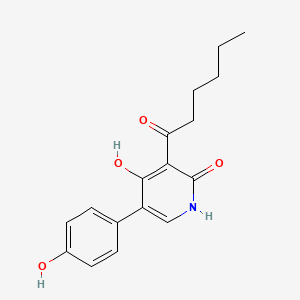

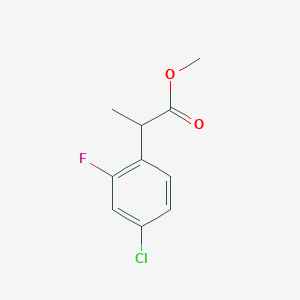
![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
![6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13321358.png)
